REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH:17]=[CH2:18])=[CH:10][N:9]=2)=[CH:4][CH:3]=1.[CH3:19][N:20](C)C=O.[Cu]C#N.Cl>[Fe](Cl)(Cl)Cl.O>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([C:19]#[N:20])=[CH:3][CH:4]=2)=[N:9][CH:10]=1)[CH2:15][CH2:16][CH:17]=[CH2:18]
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Name
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2-(p-bromophenyl)-5-(4-pentenyl)pyridine
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Quantity
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5.59 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=NC=C(C=C1)CCCC=C
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
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copper(I) cyanide
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Quantity
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1.98 g
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Type
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reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
0.245 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.67 g
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Type
|
catalyst
|
Smiles
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[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
36.7 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The brown reaction mixture was then cooled to room temperature
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Type
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STIRRING
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Details
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stirred at 55° C. for a further 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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Thereafter, the mixture was cooled
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Type
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CUSTOM
|
Details
|
partitioned between methylene chloride and water
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Type
|
WASH
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Details
|
The organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on 250 g of silica gel with 2.5 l of methylene chloride under slight pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC=C)C=1C=CC(=NC1)C1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |